

The Pharmacophore of Mefuparib Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: Mefuparib hydrochloride

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Introduction

Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anticancer activity in both preclinical and clinical settings.[1][2][3] Its unique chemical architecture, centered on a benzofuran scaffold, imparts favorable pharmacokinetic properties, including high water solubility and bioavailability.[4] This technical guide provides an in-depth analysis of the pharmacophore of **Mefuparib hydrochloride**, detailing its mechanism of action, key structural features, and the experimental validation of its biological activity.

Core Pharmacophore and Structural Features

The chemical structure of **Mefuparib hydrochloride** is characterized by a privileged benzofuran scaffold. A key feature of its pharmacophore is an intramolecular hydrogen bond that creates a pseudo bicyclic system, which is believed to be crucial for its potent inhibitory activity.[4] The molecule's design effectively mimics the nicotinamide portion of the NAD⁺ substrate, allowing it to competitively bind to the catalytic domain of PARP1 and PARP2.[1][2]

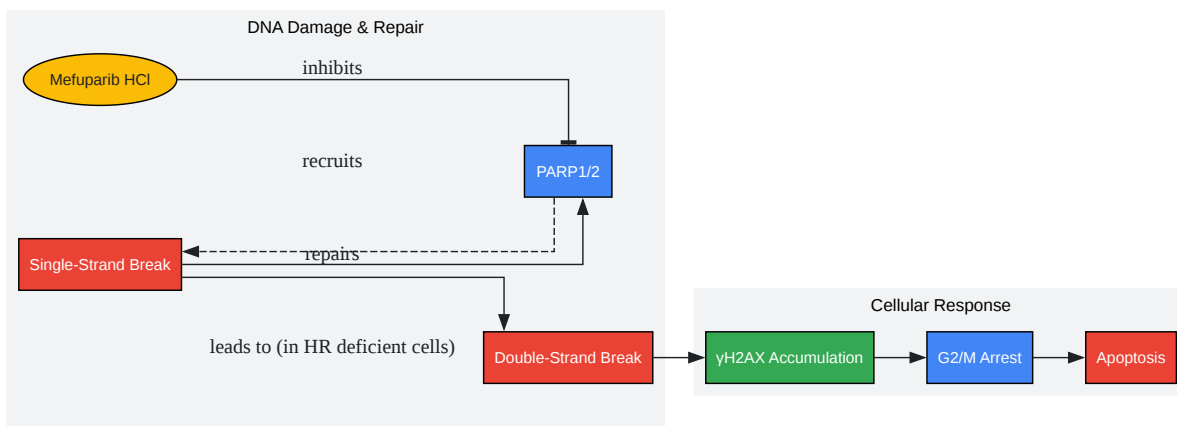
The essential pharmacophoric elements of **Mefuparib hydrochloride** are hypothesized to include:

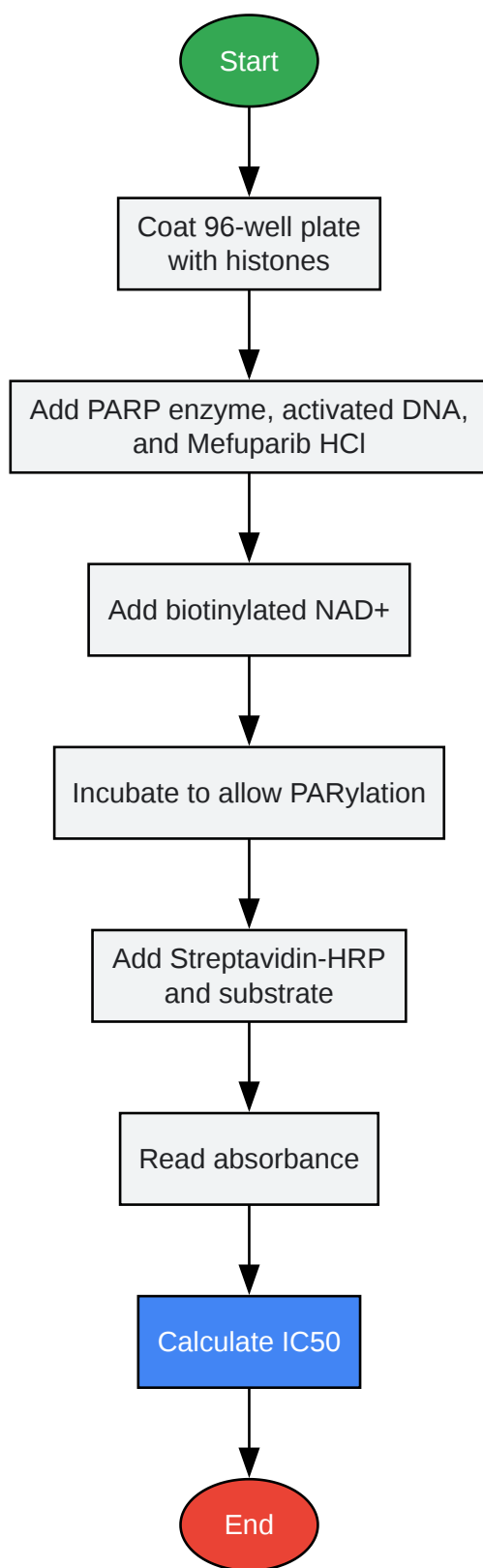
- A Hydrogen Bond Acceptor: The carboxamide group is critical for interaction with the active site residues of PARP.
- An Aromatic Ring System: The benzofuran core provides a scaffold that fits within the hydrophobic pocket of the PARP catalytic domain.
- A Hydrogen Bond Donor: The methylamino group, which is protonated at physiological pH, likely forms a key hydrogen bond.
- A Hydrophobic Region: The phenyl group contributes to the hydrophobic interactions within the binding site.

Mechanism of Action and Signaling Pathways

Mefuparib hydrochloride exerts its anticancer effects by inhibiting PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately induce apoptosis, a phenomenon known as synthetic lethality.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The inhibition of PARP by **Mefuparib hydrochloride** leads to a cascade of cellular events, including the accumulation of DNA damage, which is marked by the phosphorylation of the histone variant H2AX (γ H2AX).[\[1\]](#)[\[2\]](#)[\[3\]](#)





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